4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or a phenyl halide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Formation of the Butanamide Moiety: The butanamide moiety can be formed through an amidation reaction between a butanoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
Uniqueness
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of both a phenyl group and a trifluoromethyl group, which enhance its chemical stability and biological activity. The trifluoromethyl group, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)14-8-4-9-15(12-14)23-16(26)10-5-11-17-24-18(25-27-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKIGOMEHDLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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